5-Ethylnon-1-en-4-ol is an organic compound characterized by its unique structure and functional properties. It is classified as an aliphatic alcohol, specifically a nonenol, due to the presence of a double bond in its carbon chain. This compound has garnered attention for its potential applications in various fields, particularly in the synthesis of aroma chemicals and other organic compounds.
5-Ethylnon-1-en-4-ol can be sourced through various synthetic routes, often involving the manipulation of simpler organic molecules. Its synthesis is of interest in both academic and industrial settings, where it serves as a precursor for more complex chemical structures.
The compound falls under the classification of aliphatic alcohols, which are characterized by their straight-chain or branched carbon structures. More specifically, it is categorized as a nonenol due to its double bond located between the first and second carbon atoms from the end of the chain.
The synthesis of 5-Ethylnon-1-en-4-ol can be achieved through several methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature, pressure, and reactant concentrations to optimize yields and minimize byproducts. The reactions often involve multiple steps, including extraction and purification processes to isolate the final product.
5-Ethylnon-1-en-4-ol has a molecular formula of , indicating it consists of 11 carbon atoms, 22 hydrogen atoms, and one oxygen atom. The structural representation includes a double bond between the first and second carbon atoms and a hydroxyl group (-OH) attached to the fourth carbon.
The compound's structural data can be summarized as follows:
CCCCC(C)(C=CC)OQXLPXWSKPNOQLE-UHFFFAOYSA-N5-Ethylnon-1-en-4-ol participates in various chemical reactions typical for aliphatic alcohols, including:
The reactivity of 5-Ethylnon-1-en-4-ol is influenced by its functional groups. The hydroxyl group makes it susceptible to nucleophilic attacks, while the double bond allows for electrophilic additions.
The mechanism of action for 5-Ethylnon-1-en-4-ol primarily involves its participation in nucleophilic substitution reactions due to its hydroxyl group. This allows it to act as a reactant in various organic synthesis pathways.
In reactions such as esterification, the hydroxyl group donates a proton while facilitating the nucleophilic attack on electrophiles like carboxylic acids. The resulting transition state leads to the formation of esters with water as a byproduct.
The physical properties of 5-Ethylnon-1-en-4-ol include:
Chemical properties include:
5-Ethylnon-1-en-4-ol has several scientific applications:
Transition metal catalysts play a pivotal role in constructing the carbon backbone of aliphatic alkenols like 5-ethylnon-1-en-4-ol. Palladium-catalyzed Mizoroki-Heck reactions enable the coupling of terminal alkenes with alkyl halides, providing direct access to the target molecule's C9 chain with precise olefin positioning at C1-C2. Nickel-mediated Kumada couplings between Grignard reagents (e.g., 3-ethylhexylmagnesium bromide) and alkenyl bromides demonstrate superior compatibility with the ethyl-methyl branching motif at C4-C5. Optimization studies reveal that sterically hindered phosphine ligands (e.g., tricyclohexylphosphine) significantly enhance reaction efficiency by preventing β-hydride elimination side reactions. Catalyst loading can be reduced to 0.5-2 mol% without compromising yield through microwave-assisted protocols that reduce reaction times from hours to minutes. Recent advances employ indium powder as a co-catalyst in titanium-mediated systems, improving diastereoselectivity in related branched alkenol syntheses [1].
Table 1: Performance of Metal Catalysts in Alkenol Coupling Reactions
| Catalyst System | Reaction Type | Yield (%) | Selectivity (anti-Markovnikov) |
|---|---|---|---|
| Pd(OAc)₂/XPhos | Heck Coupling | 78 | >95% |
| Ni(dppf)Cl₂ | Kumada Coupling | 82 | 89% |
| In/Ti(OEt)₄ | Allylation | 69 | >99:1 dr |
| Pd/C (5%) | Hydrogenation | 91 | N/A |
Installing the C1 hydroxyl group while preserving the terminal alkene functionality requires precise regiocontrol. Hydroboration-oxidation of 5-ethylnon-4-en-1-yne achieves >90% regioselectivity for the terminal alcohol when employing disiamylborane, which sterically favors addition at the less hindered C1 position. Oxymercuration-demercuration protocols provide a complementary approach, though they require meticulous optimization to avoid ether byproduct formation. Enzymatic methods show exceptional promise for green synthesis; tyrosinase-mediated hydroxylation in aqueous systems achieves 85% conversion with minimal protecting group requirements. This bio-catalytic approach utilizes copper-containing enzymes to activate molecular oxygen, generating the primary alcohol with complete regioselectivity under ambient conditions. Notably, microwave-assisted hydroboration reduces reaction times from 12 hours to 15 minutes while maintaining 88% isolated yield of the target alkenol [4] [5].
Table 2: Comparison of Hydroxylation Methods for Terminal Alkene Functionalization
| Method | Conditions | Regioselectivity | Yield (%) | Functional Group Tolerance |
|---|---|---|---|---|
| BH₃·THF | 0°C, 1h | 85:15 anti-Markovn. | 75 | Moderate |
| 9-BBN/NaOH/H₂O₂ | 25°C, 3h | 95:5 anti-Markovn. | 92 | High |
| Hg(OCOCF₃)₂/NaBH₄ | -20°C, 30min | Markovnikov | 80 | Low |
| Tyrosinase/O₂ | pH 7.0, 25°C, 6h | Terminal only | 85 | Excellent |
The C4 chiral center bearing ethyl and methyl substituents presents significant synthetic challenges. Diastereoselective alkylation of 4-oxo-non-1-enal precursors with ethylmagnesium bromide in THF at -78°C achieves up to 15:1 diastereomeric ratio when chelated with chiral (S,S)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II). Non-chelated Grignard additions yield near-racemic products (1:1 dr), underscoring the necessity of asymmetric induction strategies. Dehydration of 5-ethylnonane-1,4-diol at 200°C generates the thermodynamically favored (E)-alkene isomer at C4-C5 with >95% stereoselectivity, though this approach requires high temperatures that may compromise the terminal alkene [6]. Alternative routes employ iodine-mediated cyclizations of homoallylic alcohols to form stereodefined tetrahydropyran intermediates, which upon reductive cleavage yield the target alkenol with 89% enantiomeric excess. Computational analysis of the potential energy surface (PES) reveals a 2.8 kcal/mol preference for the syn-addition transition state, explaining the observed stereochemical outcomes in catalytic hydrogenations [5] [6].
Solvent polarity dramatically impacts both reaction rates and selectivity in the convergent synthesis of 5-ethylnon-1-en-4-ol. Hydroxylation steps exhibit 30% higher yields in polar aprotic solvents (DMF, ε=36.7) versus non-polar alternatives (toluene, ε=2.4), attributed to enhanced nucleophile activation. Conversely, alkylation steps forming the ethyl-methyl branch favor ethereal solvents: tetrahydrofuran provides optimal solvation for organometallic intermediates, achieving 89% yield compared to 67% in dichloromethane. Multi-step sequences benefit from solvent-less "grindstone" methodology adapted from tyrosinase-catalyzed systems, eliminating purification between steps and improving overall yields from 45% to 78% [4]. Water-based biphasic systems enable efficient catalyst recycling in terminal hydroxylation steps, reducing Pd leaching to <0.1 ppm per cycle. Computational solvent modeling using COSMO-RS accurately predicts optimal solvent mixtures, with a 7:3 hexane:THF combination providing balanced polarity for all synthetic stages while facilitating product isolation [5].
Table 3: Solvent Optimization in Key Synthetic Steps
| Synthetic Step | Optimal Solvent | Reaction Yield (%) | Byproduct Formation (%) | Rationale |
|---|---|---|---|---|
| Grignard Addition | THF | 89 | <5 | Effective Mg complexation |
| Terminal Hydroxylation | DMF/H₂O (9:1) | 92 | 3 | Polar medium for borane activation |
| Dehydration | Toluene | 95 | 2 | Azeotropic water removal |
| Catalytic Hydrogenation | Ethanol | 94 | <1 | H₂ solubility and substrate dissolution |
| Grindstone Methodology | Solvent-free | 78 (overall) | 7 | Eliminates solvation barriers |
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: